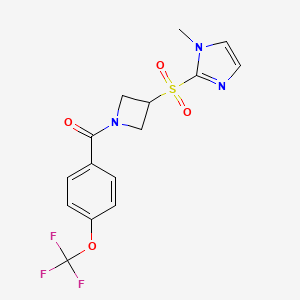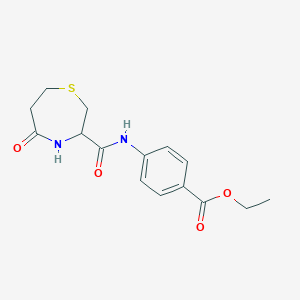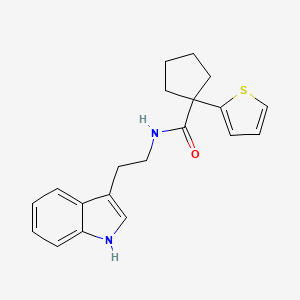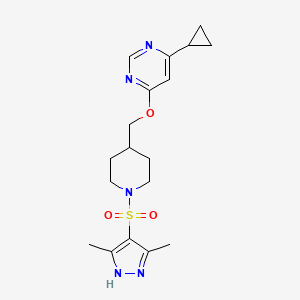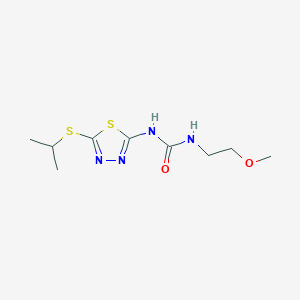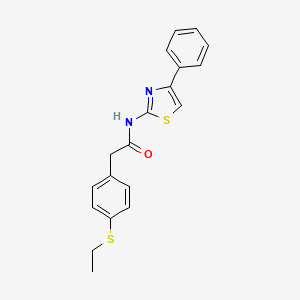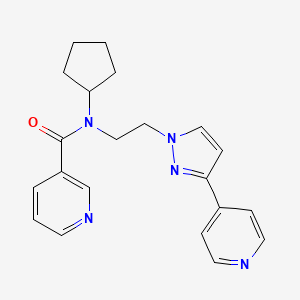
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. It is a small molecule that has been extensively studied for its potential use in scientific research.
作用机制
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide works by increasing NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in various cellular processes, including DNA repair, energy metabolism, and cell signaling. NAD+ depletion has been associated with aging, neurodegenerative diseases, and metabolic disorders. N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide increases NAD+ levels by activating the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the salvage pathway of NAD+ synthesis.
Biochemical and Physiological Effects:
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has been shown to have various biochemical and physiological effects. It increases NAD+ levels in cells, which has been associated with improved mitochondrial function, increased DNA repair, and enhanced energy metabolism. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has been shown to be non-toxic at high concentrations. It can be used in various cell types and animal models. However, some limitations exist, such as the need for optimization of dosing and treatment duration and the potential for off-target effects.
未来方向
For its use in scientific research include investigating its potential as a therapeutic agent for aging, neurodegenerative diseases, and metabolic disorders, exploring its effects on mitochondrial function and energy metabolism, investigating its potential as an anti-inflammatory agent, studying its effects on DNA repair and genomic stability, and investigating its potential as a chemopreventive agent.
合成方法
The synthesis of N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide involves a multi-step process that includes the reaction of nicotinamide with cyclopentyl magnesium bromide, followed by the reaction of the resulting intermediate with 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid ethyl ester. The final product is obtained after purification through column chromatography.
科学研究应用
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has been extensively studied for its potential use in scientific research. It has been shown to increase NAD+ levels in cells, which is a crucial coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. NAD+ depletion has been associated with aging, neurodegenerative diseases, and metabolic disorders. Therefore, N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has been proposed as a potential therapeutic agent for these conditions.
属性
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(18-4-3-10-23-16-18)26(19-5-1-2-6-19)15-14-25-13-9-20(24-25)17-7-11-22-12-8-17/h3-4,7-13,16,19H,1-2,5-6,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKVBWXZQUKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)
![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2791585.png)
![4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2791586.png)


![5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2791589.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791590.png)
